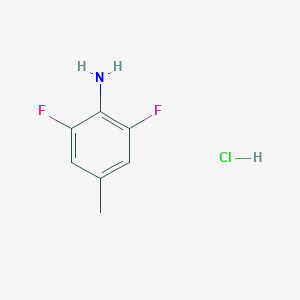

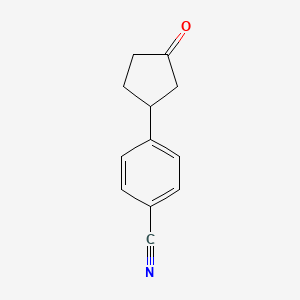

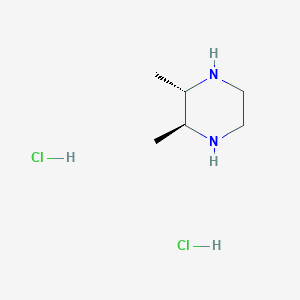

![molecular formula C13H16BrNO3 B6291415 t-Butyl N-[(3R)-7-bromo-2,3-dihydro-1-benzofuran-3-yl]carbamate CAS No. 2165942-43-6](/img/structure/B6291415.png)

t-Butyl N-[(3R)-7-bromo-2,3-dihydro-1-benzofuran-3-yl]carbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

T-Butyl N-[(3R)-7-bromo-2,3-dihydro-1-benzofuran-3-yl]carbamate is a chemical compound. It is a type of carbamate, which are commonly used in a variety of applications, including as protecting groups for amines .

Chemical Reactions Analysis

Carbamates, including this compound, can participate in a variety of chemical reactions. For instance, tert-Butyl carbamate is used in palladium-catalyzed synthesis of N-Boc-protected anilines .科学的研究の応用

Synthesis, Characterization, Antimicrobial Screening

t-Butyl N-[(3R)-7-bromo-2,3-dihydro-1-benzofuran-3-yl]carbamate and similar compounds have been synthesized and characterized for their antimicrobial activities. The synthesis involved forming the benzofuran ring and further converting it into various aryl ureas and carbamates. These compounds were characterized by NMR, IR, and screened for antimicrobial properties (Kumari et al., 2019).

Aminobromination of Terminal Alkenes

t-Butyl N,N-dibromocarbamate, a compound closely related in functionality, has been used as a reagent for the aminobromination of terminal alkenes, demonstrating its utility in organic synthesis processes (Klepacz & Zwierzak, 2001).

Anticholinesterase Activities

Anticholinesterase Activity

Novel carbamates synthesized from benzofuran derivatives, including structures akin to this compound, have shown significant anticholinesterase activities. These compounds are considered valuable for their potential therapeutic applications, especially in treating conditions like Alzheimer's disease (Greig et al., 2007).

Chemical Properties and Reactions

Electrophilic Substitution in Carbamate Derivatives

Studies on electrophilic substitution in carbamate derivatives of 3-aminothiophene, closely related to this compound, reveal the nature of chemical reactions and substituent effects on the molecule. Such studies provide insights into the chemical behavior of benzofuran-derived carbamates (Brunett & McCarthy, 1968).

Metabolic Studies and Environmental Impact

Metabolism of Benzofuranyl Carbamates

Research on the metabolism of benzofuranyl carbamates in plants has provided valuable information on the environmental impact and degradation pathways of these compounds. Such studies are crucial for understanding the persistence and toxicity of benzofuranyl carbamates in agricultural settings (Umetsu, Kuwano, & Fukuto, 1980).

将来の方向性

The future directions in the study and application of a compound depend on its potential uses and benefits. Carbamates, including t-Butyl N-[(3R)-7-bromo-2,3-dihydro-1-benzofuran-3-yl]carbamate, have a wide range of applications, including as protecting groups for amines . Future research may focus on exploring new synthesis methods, applications, and potential biological activities of this compound.

特性

IUPAC Name |

tert-butyl N-[(3R)-7-bromo-2,3-dihydro-1-benzofuran-3-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BrNO3/c1-13(2,3)18-12(16)15-10-7-17-11-8(10)5-4-6-9(11)14/h4-6,10H,7H2,1-3H3,(H,15,16)/t10-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKMQJPNDYZKGNF-JTQLQIEISA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1COC2=C1C=CC=C2Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1COC2=C1C=CC=C2Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BrNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

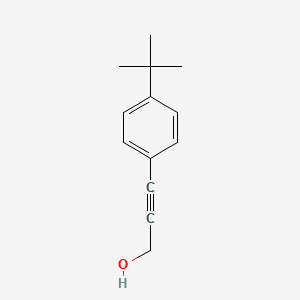

![endo-2-Azabicyclo[2.2.1]heptan-5-ol hydrochloride](/img/structure/B6291342.png)

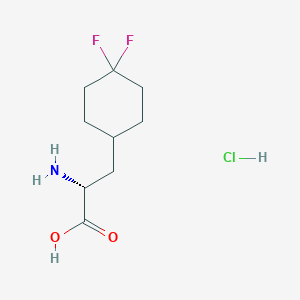

![tert-Butyl N-[(3R,5S)-5-(difluoromethyl)-3-piperidyl]carbamate](/img/structure/B6291369.png)